molecular formula C8H15ClO2S B2794293 3-Cyclopentylpropane-1-sulfonyl chloride CAS No. 1502152-14-8

3-Cyclopentylpropane-1-sulfonyl chloride

Cat. No.: B2794293
CAS No.: 1502152-14-8
M. Wt: 210.72
InChI Key: WGBSUZOEGJWFDL-UHFFFAOYSA-N
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Description

3-Cyclopentylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylpropane-1-sulfonyl chloride typically involves the reaction of cyclopentylpropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{Cyclopentylpropane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Derivatives: Formed by reduction reactions.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

3-Cyclopentylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentylpropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    Cyclopentanesulfonyl chloride: A structurally related compound with a cyclopentane ring.

Uniqueness

3-Cyclopentylpropane-1-sulfonyl chloride is unique due to its specific structure, which combines a cyclopentyl group with a propane backbone and a sulfonyl chloride functional group. This unique combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.

Properties

IUPAC Name

3-cyclopentylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBSUZOEGJWFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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